molecular formula C9H9FN2O2 B8565448 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B8565448
M. Wt: 196.18 g/mol
InChI Key: YRJRXJCPCCKVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a fluorine atom at the 8th position and a carboxamide group at the 2nd position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-fluoro-2-aminophenol with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the carboxamide group.

    6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Contains a bromine atom instead of a carboxamide group.

    3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the fluorine atom

Uniqueness

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-5-2-1-3-6-8(5)14-7(4-12-6)9(11)13/h1-3,7,12H,4H2,(H2,11,13)

InChI Key

YRJRXJCPCCKVQT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC=C2F)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5b (1.1 g, 4.89 mmol) in ethanol (20 mL) an ammonia solution is added (32%, 5 mL). The solution obtained is agitated 14 h at ambient temperature then 10 mL of ammonia are added and the mixture agitated for 48 h. The solution is concentrated under reduced pressure and the residue is dissolved in petroleum ether. The formed precipitate is filtered, washed in petroleum ether and vacuum dried (0.75 g, 78%).
Name
5b
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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